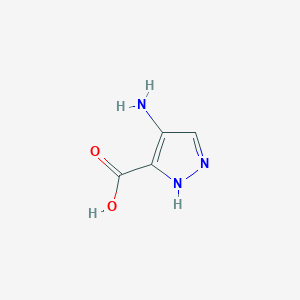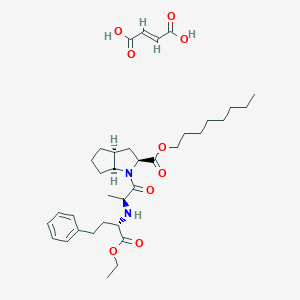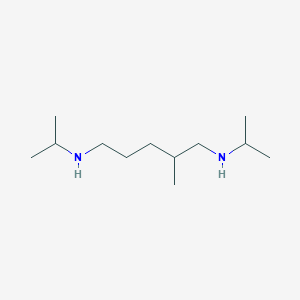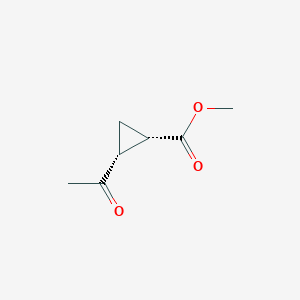
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate, also known as MACC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MACC is a chiral molecule with two stereoisomers, (1S,2R) and (1R,2S), with the former being the more biologically active isomer.
Aplicaciones Científicas De Investigación
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. In materials science, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been utilized as a monomer in the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate is not completely understood, but it is believed to act through various pathways. In anti-inflammatory and analgesic activities, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In antitumor activities, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to induce apoptosis and inhibit tumor cell proliferation. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit both biochemical and physiological effects. In terms of biochemical effects, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. In terms of physiological effects, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit analgesic and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has several advantages for use in lab experiments, including its high stereoselectivity and ability to act as a chiral auxiliary in various organic reactions. However, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, the development of more selective and potent Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate analogs could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate can be synthesized via a few different methods, including the reaction of cyclopropanecarboxylic acid with acetic anhydride and methanol, or the reaction of cyclopropanecarboxylic acid with methyl acetate and sodium methoxide. These methods result in the formation of both Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate stereoisomers, with the (1S,2R) isomer being the more abundant one.
Propiedades
Número CAS |
116949-58-7 |
|---|---|
Nombre del producto |
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
MSCQZOISCXMNDV-WDSKDSINSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@@H]1C(=O)OC |
SMILES |
CC(=O)C1CC1C(=O)OC |
SMILES canónico |
CC(=O)C1CC1C(=O)OC |
Sinónimos |
Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



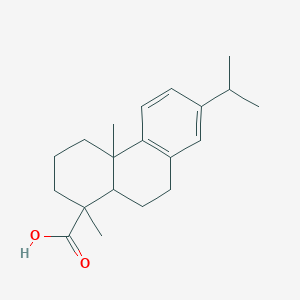

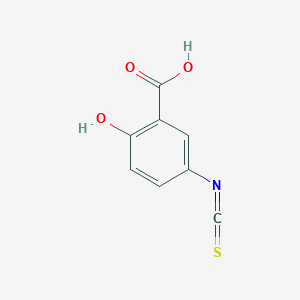
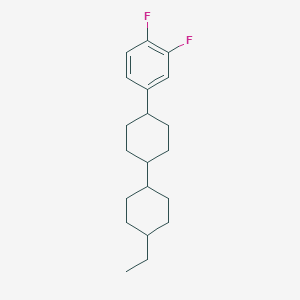
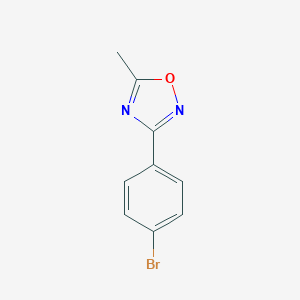
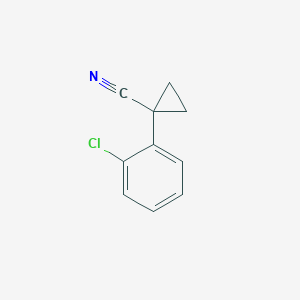
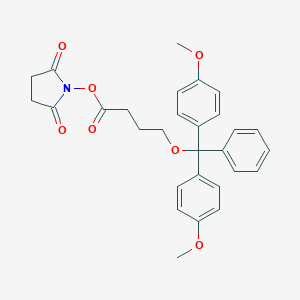
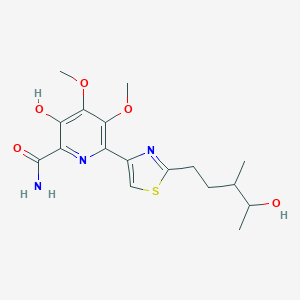
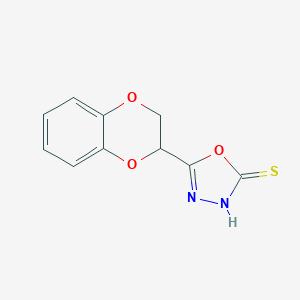
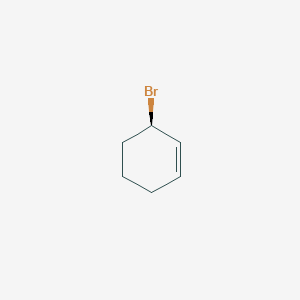
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
